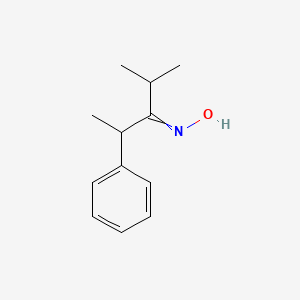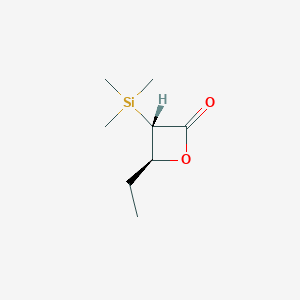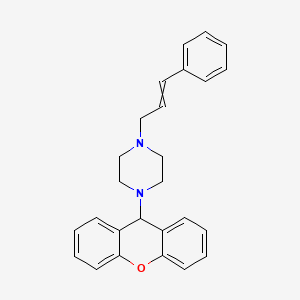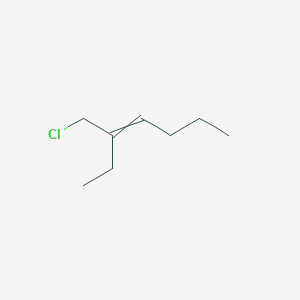
3-(Chloromethyl)hept-3-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)hept-3-ene is an organic compound characterized by a heptene backbone with a chloromethyl group attached to the third carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)hept-3-ene typically involves the chloromethylation of hept-3-ene. One common method is the reaction of hept-3-ene with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl carbocation intermediate, which then reacts with the double bond of hept-3-ene to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure better control over reaction conditions and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(Chloromethyl)hept-3-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Addition Reactions: The double bond in the heptene backbone can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Electrophilic Addition: Halogens like bromine or chlorine can be added across the double bond in the presence of a solvent like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used to convert the double bond into an epoxide.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, thiocyanates, or ethers can be formed.
Addition Products: Dihalides or hydrogenated alkanes are common products of addition reactions.
Oxidation Products: Epoxides or hydroxylated derivatives are typical oxidation products.
科学的研究の応用
3-(Chloromethyl)hept-3-ene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce functional groups into drug candidates, potentially enhancing their biological activity.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biological Studies: The reactivity of the chloromethyl group allows for the modification of biomolecules, aiding in the study of biological processes.
作用機序
The mechanism of action of 3-(Chloromethyl)hept-3-ene in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates can then undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
3-Heptene: Lacks the chloromethyl group, making it less reactive in substitution reactions.
3-(Bromomethyl)hept-3-ene: Similar in structure but with a bromomethyl group, which can lead to different reactivity and selectivity in reactions.
3-(Hydroxymethyl)hept-3-ene: Contains a hydroxymethyl group, making it more suitable for reactions involving hydrogen bonding or further oxidation.
Uniqueness
3-(Chloromethyl)hept-3-ene is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable compound in organic synthesis and various research applications.
特性
CAS番号 |
65588-46-7 |
|---|---|
分子式 |
C8H15Cl |
分子量 |
146.66 g/mol |
IUPAC名 |
3-(chloromethyl)hept-3-ene |
InChI |
InChI=1S/C8H15Cl/c1-3-5-6-8(4-2)7-9/h6H,3-5,7H2,1-2H3 |
InChIキー |
FVHYBJRVHJBRPD-UHFFFAOYSA-N |
正規SMILES |
CCCC=C(CC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
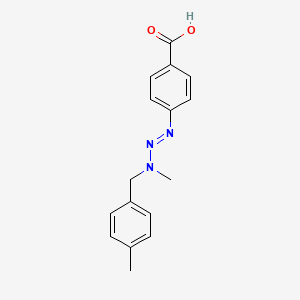
![Phenol, 2,2'-[(2-phenyl-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B14483060.png)
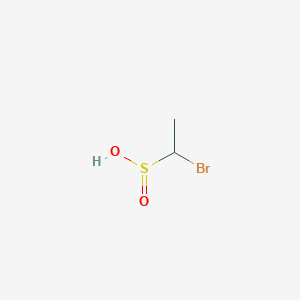
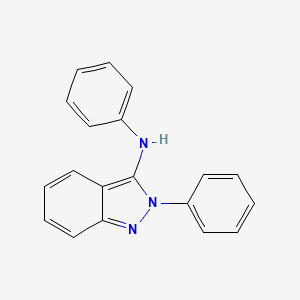

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)

